molecular formula C25H24N2O2 B11469897 4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B11469897
M. Wt: 384.5 g/mol
InChI Key: YUKBDTBXCLEDEH-UHFFFAOYSA-N
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Description

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones under various reaction conditions. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction is often carried out under reflux conditions in solvents like water or DMSO, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable processes using efficient catalysts and eco-friendly pathways. Magnetic solid acid nanocatalysts, for example, have been employed to achieve high yields and recyclability .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties compared to other benzoxazole derivatives .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C25H24N2O2/c1-4-17-7-11-19(12-8-17)24(28)26-21-15-20(10-6-16(21)3)25-27-22-14-18(5-2)9-13-23(22)29-25/h6-15H,4-5H2,1-3H3,(H,26,28)

InChI Key

YUKBDTBXCLEDEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)CC)C

Origin of Product

United States

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